molecular formula C21H42O3 B116593 Selachyl alcohol CAS No. 593-31-7

Selachyl alcohol

Cat. No.: B116593
CAS No.: 593-31-7
M. Wt: 342.6 g/mol
InChI Key: NRWMBHYHFFGEEC-KTKRTIGZSA-N
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Description

Selachyl alcohol is an organic compound with the chemical formula HOCH₂CH(OH)CH₂OC₁₈H₃₅. It is a colorless oil and a monoether formed by the condensation of oleyl alcohol with one of the two primary alcohol sites of glycerol. This compound is found in the liver of the shark Centrophorus squamosus and is a component of some lipid membranes . The name “selachyl” is derived from the classification of sharks, the neoselachii .

Chemical Reactions Analysis

Selachyl alcohol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Comparison with Similar Compounds

Selachyl alcohol is similar to other alkylglycerols such as batyl alcohol and chimyl alcohol. These compounds are also found in shark liver oil and have similar chemical structures . this compound is unique due to its unsaturated bond, which distinguishes it from the saturated chains of batyl alcohol and chimyl alcohol . This unsaturation contributes to its unique properties and applications in various fields.

Similar Compounds

  • Batyl alcohol
  • Chimyl alcohol

This compound’s unique unsaturated bond and its role in lipid membranes make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[(Z)-octadec-9-enoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWMBHYHFFGEEC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021791
Record name Octadec-9-enylglycerol
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Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

593-31-7, 34783-94-3
Record name Selachyl alcohol
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Record name Selachyl alcohol
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Record name Selachyl alcohol
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Record name Selachyl alcohol
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Record name Octadec-9-enylglycerol
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Record name (Z)-3-(9-octadecenyloxy)propane-1,2-diol
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Record name OLEYL GLYCERYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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